3,3',4',5-Tetramethoxystilbene 3,3',4',5-Tetramethoxystilbene 3,3',4',5-Tetramethoxystilbene is a natural product found in Schoenus nigricans with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20247361
InChI: InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3
SMILES:
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol

3,3',4',5-Tetramethoxystilbene

CAS No.:

Cat. No.: VC20247361

Molecular Formula: C18H20O4

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

3,3',4',5-Tetramethoxystilbene -

Specification

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Standard InChI InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3
Standard InChI Key PTVAOGIYBMTHSN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture and Isomerism

3,3',4',5-Tetramethoxystilbene (IUPAC name: 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene) features a trans-configuration (E-isomer) as its predominant stereoisomeric form . The molecule comprises two aromatic rings:

  • Ring A: Substituted with methoxy groups at positions 3 and 5.

  • Ring B: Substituted with methoxy groups at positions 3' and 4'.

The planar structure and conjugated π-system facilitate interactions with biological targets, while methoxy groups enhance lipid solubility and membrane permeability .

Physicochemical Characteristics

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₈H₂₀O₄
Molecular Weight300.349 g/mol
Melting Point69°C
Boiling Point447.6±40.0°C at 760 mmHg
Density1.1±0.1 g/cm³
LogP (Partition Coefficient)4.49

The compound’s stability under physiological conditions and moderate lipophilicity (LogP = 4.49) suggest favorable pharmacokinetic properties for oral administration .

Natural Occurrence and Synthesis

Biosynthetic Origins

While 3,3',4',5-tetramethoxystilbene is primarily synthesized in laboratory settings, structurally analogous stilbenes are found in Centipeda minima and Euphorbia rigida . These plants employ phenylpropanoid pathways to produce methoxylated stilbenes as part of their defense mechanisms against pathogens .

Synthetic Routes

Industrial synthesis typically involves:

  • Wittig-Horner Reaction: Coupling 3,5-dimethoxybenzaldehyde with 3,4-dimethoxybenzylphosphonium ylide under basic conditions.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of boronic acid derivatives to install the ethylene bridge.

The E-isomer is preferentially formed due to thermodynamic stability, though Z-isomers may be isolated via chromatographic separation .

Anticancer Mechanisms and Preclinical Evidence

In Vitro Activity Against Drug-Resistant Osteosarcoma

A landmark study by Xu et al. (2016) demonstrated that (Z)-3,4,3',5'-tetramethoxystilbene (20 μM) reduced viability of paclitaxel- and cisplatin-resistant MG-63 osteosarcoma cells by 78% and 82%, respectively, via ATP depletion assays . Apoptotic induction was confirmed through:

  • Sub-G1 DNA Content Increase: 34.5% in paclitaxel-resistant vs. 8.2% in controls (P<0.01) .

  • Nuclear Morphology Changes: Condensation and fragmentation observed in 67% of treated cells via Hoechst staining .

In Vivo Tumor Suppression

In xenograft models, intraperitoneal administration of 100 mg/kg (Z)-3,3',4',5-tetramethoxystilbene suppressed cisplatin-resistant tumor growth by 64% over 28 days without inducing weight loss or overt toxicity . TUNEL assays revealed a 4.3-fold increase in apoptotic cells compared to untreated controls (P<0.01) .

Therapeutic Implications and Future Directions

The dual activity of 3,3',4',5-tetramethoxystilbene against chemoresistant malignancies positions it as a lead candidate for combination therapies. Proposed research priorities include:

  • Clinical Translation: Phase I trials to establish human safety profiles.

  • Mechanistic Elucidation: Proteomic studies to identify upstream regulators of apoptosis.

  • Structural Optimization: Synthesis of fluorinated analogs to enhance metabolic stability.

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